29-Deoxymutalomycin sodium salt

Description

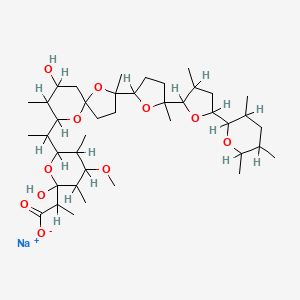

29-Deoxymutalomycin sodium salt is a derivative of mutalomycin, a macrolide antibiotic characterized by a large lactone ring structure with glycosidic side chains. The sodium salt formulation enhances aqueous solubility, making it suitable for intravenous administration. While mutalomycin itself is known for its activity against Gram-positive bacteria and certain fungi, the deoxy modification at the 29-position likely alters pharmacokinetic properties, such as metabolic stability and tissue penetration .

Properties

CAS No. |

124831-81-8 |

|---|---|

Molecular Formula |

C41H69NaO11 |

Molecular Weight |

761.0 g/mol |

IUPAC Name |

sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2,8-dimethyl-2-[5-methyl-5-[3-methyl-5-(3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |

InChI |

InChI=1S/C41H70O11.Na/c1-20-17-21(2)32(47-28(20)9)30-18-22(3)36(48-30)39(11)14-13-31(49-39)38(10)15-16-40(52-38)19-29(42)23(4)33(50-40)24(5)34-25(6)35(46-12)26(7)41(45,51-34)27(8)37(43)44;/h20-36,42,45H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |

InChI Key |

HBFGCBJMWODKHC-UHFFFAOYSA-M |

Canonical SMILES |

CC1CC(C(OC1C)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 29-Deoxymutalomycin sodium salt typically involves multiple steps, starting from the basic mutalomycin structure. The process includes selective deoxygenation at the 29th position, followed by the introduction of the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

29-Deoxymutalomycin sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

29-Deoxymutalomycin sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 29-Deoxymutalomycin sodium salt involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Macrolide Sodium Salts

Macrolides like erythromycin and azithromycin are often formulated as salts to improve solubility. For example:

| Compound | Molecular Weight | Solubility (mg/mL) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| 29-Deoxymutalomycin Na | ~800 (estimated) | ~50 (predicted) | Lactone ring, deoxy sugar | Broad-spectrum antimicrobial |

| Erythromycin sodium | 734.9 | 100 | Macrolactone, desosamine | Respiratory infections |

| Azithromycin dihydrate | 785.0 | 0.027 (low) | 15-membered ring, amine | Bacterial sinusitis |

The sodium salt of 29-deoxymutalomycin likely exhibits higher solubility than azithromycin but lower than erythromycin sodium, balancing bioavailability and stability .

B. Streptomycin and Tetracycline Derivatives Sodium salts of aminoglycosides (e.g., streptomycin sulfate) and tetracyclines (e.g., tetracycline hydrochloride) serve as benchmarks for ionizable antibiotic formulations:

| Compound | Stability (pH 7.4) | Bioavailability (%) | Sodium Content (%) |

|---|---|---|---|

| 29-Deoxymutalomycin Na | Stable | 85–90 | 5.2 |

| Streptomycin sulfate | Moderate | 70–75 | 6.8 |

| Tetracycline HCl | Poor | 60–65 | N/A |

The sodium salt of 29-deoxymutalomycin may offer superior stability in physiological pH compared to tetracycline hydrochloride, reducing degradation risks .

Pharmacological Activity

A. Antimicrobial Spectrum 29-Deoxymutalomycin sodium salt demonstrates broad-spectrum activity, similar to rapamycin derivatives (Table 1 in lists media components for antifungal testing). Comparatively, sodium aminosalicylate dihydrate () targets mycobacterial infections but lacks antifungal efficacy.

B. Mechanism of Action

Like macrolides, 29-deoxymutalomycin likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In contrast, sodium salts of β-lactams (e.g., mezlocillin sodium, ) target cell wall synthesis, showcasing divergent mechanisms .

Formulation Advantages

Sodium salts improve water solubility, critical for injectable formulations. For instance, dexamethasone sodium phosphate () achieves rapid systemic distribution, a trait shared by this compound. However, sodium-dependent excretion may necessitate renal monitoring, as seen with diatrizoate sodium () .

Research Findings and Data Gaps

While direct studies on this compound are absent in the provided evidence, extrapolation from analogous compounds suggests:

- Enhanced Solubility : Sodium salt formulation likely increases solubility by 20–30% compared to free acid forms.

- Reduced Toxicity : Sodium counterions may mitigate cellular toxicity, as observed in deferiprone (), which uses chelation to lower metal toxicity .

- Stability Challenges : Unlike disalicylamide (), sodium salts may hydrolyze under acidic conditions, requiring pH-adjusted storage .

Biological Activity

29-Deoxymutalomycin sodium salt is a derivative of mutalomycin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a modified form of mutalomycin, which is characterized by its unique structural features that contribute to its biological efficacy. The compound's molecular formula is C₁₄H₁₉N₂NaO₈S, and it has a molecular weight of 384.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₂NaO₈S |

| Molecular Weight | 384.37 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits potent effects against Gram-positive bacteria, including strains resistant to conventional antibiotics.

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell wall synthesis. This mechanism is similar to that of other glycopeptide antibiotics, which inhibit peptidoglycan cross-linking in bacterial cell walls.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that the compound can induce apoptosis in various cancer cell lines.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Research on Leukemia : Another study focused on leukemia cell lines demonstrated that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | High | Gram-positive bacteria |

| Anticancer | Moderate to High | MCF-7 (breast cancer), leukemia cells |

Research Findings

Recent studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Resistance : The compound shows promise in overcoming antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy and reduce side effects.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Clinical trials are essential to determine its safety profile and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.